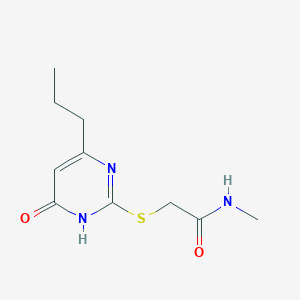

N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

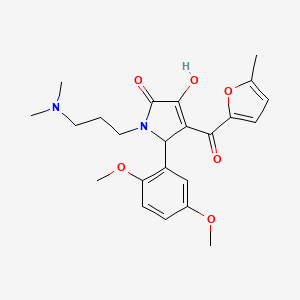

“N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C16H17F2N3O3S . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in this compound is substituted with various functional groups, including a propyl group, a thioacetamide group, and a methyl group .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 369.39 . The compound should be stored in an inert atmosphere at 2-8°C .

Applications De Recherche Scientifique

Crystal Structure Analysis

The study of crystal structures of related compounds demonstrates their folded conformation around the methylene C atom of the thioacetamide bridge. This reveals intramolecular hydrogen bonding stabilizing the folded conformation, which can be pivotal in understanding molecular interactions and designing drugs with enhanced efficacy and stability (Subasri et al., 2016).

Antitumor Agents Synthesis

Research on compounds structurally similar to N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has led to the development of antitumor agents. These studies highlight the potential of such compounds as dual inhibitors of key enzymes in cancer cell proliferation, offering a pathway for the synthesis of new antitumor drugs (Gangjee et al., 2005).

Chemical Synthesis and Reactivity

One-pot reaction studies involving compounds with similar structures have resulted in alternative products, enriching the understanding of chemical reactivity and synthesis strategies. These findings can inform the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Krauze et al., 2007).

Anticancer Activity

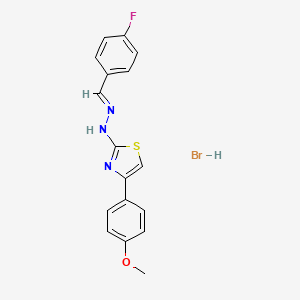

The synthesis and evaluation of thiazole derivatives related to the chemical have shown significant anticancer activity. This underscores the importance of structural modifications in enhancing the therapeutic potential of chemical compounds against specific cancer cell lines (Evren et al., 2019).

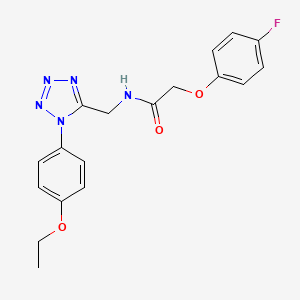

Synthesis and Biological Evaluation

Research into thiazole and thiadiazole derivatives has identified compounds with considerable cytotoxicity and anticancer activity. These studies contribute to the ongoing search for more effective cancer treatments, highlighting the role of structural diversity in discovering new therapeutic agents (Kovalenko et al., 2012).

Safety and Hazards

The safety information for “N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

The primary target of N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide It is known that similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

The specific interaction of This compound It is known that similar compounds can have diverse biological activities .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to possess various biological activities .

Propriétés

IUPAC Name |

N-methyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-3-4-7-5-8(14)13-10(12-7)16-6-9(15)11-2/h5H,3-4,6H2,1-2H3,(H,11,15)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGASSWCQJWXTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2632158.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2632159.png)

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2632164.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2632165.png)

![8-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline](/img/structure/B2632167.png)

![[(3-Ethyl-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B2632171.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2632172.png)